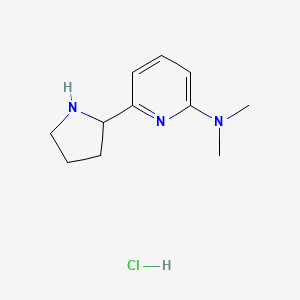![molecular formula C9H11Br2N3 B1411711 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine CAS No. 1564627-62-8](/img/structure/B1411711.png)
1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves lithiation of 3,5-Dibromopyridine using lithium diisopropylamide . Subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .
Molecular Structure Analysis
The molecular structure of 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine consists of a pyridine ring with dibromine substituents at positions 3 and 5. The azetidine moiety is attached to the pyridine ring via a methyl group .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Medicinal Chemistry
1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine and its derivatives have been extensively studied in the field of medicinal chemistry. Research has focused on the synthesis of novel compounds and the evaluation of their antimicrobial, antifungal, anti-inflammatory, and antitubercular properties. Notably:
- Azetidine derivatives, including those related to 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine, have been synthesized and tested for their antimicrobial activity. Studies have shown that these compounds can effectively combat a range of bacterial and fungal infections (Ansari & Lal, 2009).
- Derivatives of azetidine-2-ones have been synthesized and evaluated for their in vitro antimicrobial and antituberculosis activity, demonstrating significant potential in the treatment of these infections (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Pharmacological Applications
The pharmacological applications of these compounds are diverse and promising. Research indicates:
- Certain azetidine derivatives have shown potential as anti-inflammatory and analgesic agents, with some compounds displaying activity comparable to established drugs (Bhati & Kumar, 2008).
- Azetidine-2-ones derived from benzimidazole have demonstrated notable antibacterial and cytotoxic activities in vitro, suggesting their use in the development of new therapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Chemical Synthesis and Mechanistic Insights
The chemical synthesis of azetidine derivatives has been a significant focus, providing insights into new synthetic methods and reaction mechanisms:
- Innovative synthetic routes for azetidine derivatives have been developed, contributing to a deeper understanding of the reaction mechanisms involved in their formation (Stankovic, Catak, D’hooghe, Goossens, Abbaspour Tehrani, Bogaert, Waroquier, Van Speybroeck, & de Kimpe, 2011).
properties
IUPAC Name |
1-[(3,5-dibromopyridin-2-yl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N3/c10-6-1-8(11)9(13-2-6)5-14-3-7(12)4-14/h1-2,7H,3-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHYTHJGTSEQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=N2)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1411635.png)



![2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole](/img/structure/B1411640.png)
![1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B1411643.png)


![1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol](/img/structure/B1411648.png)
